6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid
Description
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone fused with a pyrazole ring protected by a tetrahydro-2H-pyran (THP) group. The THP group enhances solubility and metabolic stability compared to unprotected pyrazole derivatives, making it a candidate for drug development .
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
6-[2-(oxan-2-yl)pyrazol-3-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-14(19)11-5-3-4-10(16-11)12-7-8-15-17(12)13-6-1-2-9-20-13/h3-5,7-8,13H,1-2,6,9H2,(H,18,19) |
InChI Key |
HFRKBKCYGUNDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)C3=NC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via etherification reactions, often using tetrahydropyranyl chloride in the presence of a base.
Coupling with Picolinic Acid: The final step involves coupling the substituted pyrazole with picolinic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinic acid moiety.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid involves its interaction with specific molecular targets. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing pyrazole, pyran, or picolinic acid moieties.
Structural and Functional Group Analysis
Key Observations :
- Solubility: The THP group in the target compound improves lipophilicity compared to the polar cyano and hydroxyl groups in 11a and 11b, which may limit their membrane permeability.
- Synthetic Routes: Unlike 11a/b, which are synthesized via refluxing malononitrile or ethyl cyanoacetate with a pyran precursor , the target compound likely employs THP as a protecting group during pyrazole functionalization, enabling selective deprotection in downstream applications.
Stability and Reactivity
- The THP-protected pyrazole in the target compound resists hydrolysis under acidic conditions, whereas 11a/b are prone to degradation due to their labile cyano and ester groups.
- Thermal stability analysis (DSC/TGA) would be required to compare decomposition profiles, but the aromatic picolinic acid core likely confers higher thermal stability than the non-aromatic pyran systems in 11a/b.
Biological Activity
6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 263.32 g/mol. The presence of the tetrahydropyran moiety contributes to its unique biological profile.
Biological Activities
Research indicates that derivatives of pyrazole, including the compound , exhibit a variety of biological activities:
1. Antitumor Activity
Recent studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For example, certain pyrazole compounds demonstrated significant activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds were tested in combination with doxorubicin, revealing a synergistic effect that enhanced cytotoxicity in resistant cancer cell lines .
2. Antimicrobial Properties
Pyrazole derivatives have been reported to possess antimicrobial properties. In vitro assays demonstrated that some synthesized pyrazole carboxamides exhibited notable antifungal activity against phytopathogenic fungi . The effectiveness of these compounds suggests potential applications in agricultural settings as fungicides.
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented, with some studies indicating their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity positions them as candidates for treating inflammatory diseases .
The mechanisms through which 6-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)picolinic acid exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Kinases: Pyrazole compounds may inhibit specific kinases involved in cancer cell signaling pathways.
- Interaction with DNA: Some studies suggest that these compounds could intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Immune Response: The anti-inflammatory effects may result from the modulation of immune cell activity and cytokine production.
Case Study 1: Breast Cancer Treatment
A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis, particularly when combined with conventional chemotherapy agents like doxorubicin. The study highlighted the potential for developing new combination therapies using these derivatives .
Case Study 2: Antifungal Activity
Another research effort focused on the antifungal properties of synthesized pyrazole carboxamides against several fungal strains. The findings revealed that one derivative exhibited an EC50 value lower than commercial fungicides, suggesting its viability as an agricultural fungicide alternative .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
